molecular formula C13H15NO6S B13733353 Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester CAS No. 145348-27-2

Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester

Cat. No.: B13733353
CAS No.: 145348-27-2
M. Wt: 313.33 g/mol
InChI Key: WUAIGAOSYROCOI-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is an organic compound with the molecular formula C13H15NO6S. This compound is known for its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a nitrophenyl sulfonyl ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester typically involves the reaction of cyclopropanecarboxylic acid with 4-nitrophenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclopropanecarboxylic acid derivatives, amino-substituted compounds, and various ester-substituted products .

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is used in scientific research for:

Mechanism of Action

The mechanism of action for Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester
  • Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, ethyl ester

Uniqueness

Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

145348-27-2

Molecular Formula

C13H15NO6S

Molecular Weight

313.33 g/mol

IUPAC Name

propan-2-yl 1-(4-nitrophenyl)sulfonylcyclopropane-1-carboxylate

InChI

InChI=1S/C13H15NO6S/c1-9(2)20-12(15)13(7-8-13)21(18,19)11-5-3-10(4-6-11)14(16)17/h3-6,9H,7-8H2,1-2H3

InChI Key

WUAIGAOSYROCOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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